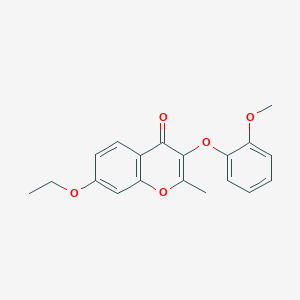

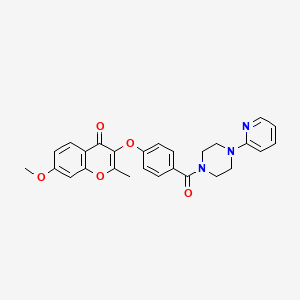

7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one is a chemical compound with the molecular formula C19H18O5 . It has an average mass of 326.343 Da and a monoisotopic mass of 326.115417 Da .

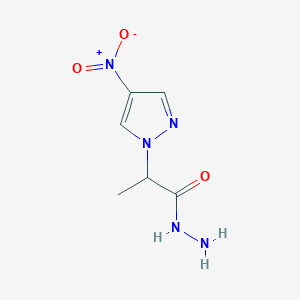

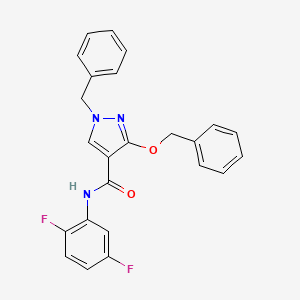

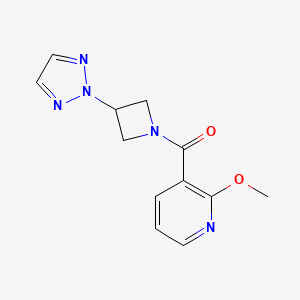

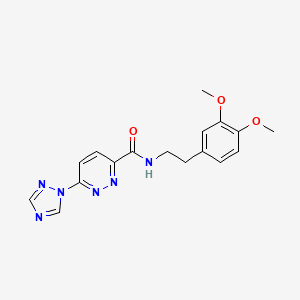

Molecular Structure Analysis

The molecular structure of 7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one consists of 19 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The exact spatial arrangement of these atoms and their bonds forms the unique structure of this compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one, such as its density, boiling point, and melting point, are not specified in the available resources . These properties can be determined through laboratory analysis.

Applications De Recherche Scientifique

Chemistry and Material Science

A study by Qin et al. (2017) explored the synthesis and application of homodinuclear lanthanide complexes using a chelating ligand similar to the core structure of 7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one. These complexes exhibit single-molecule magnet (SMM) behavior, demonstrating potential for advanced material applications such as data storage and quantum computing. The research highlights how subtle modifications, including solvent ligands, can significantly enhance the energy barriers of these complexes, opening avenues for synthesizing high-performance SMMs (Qin et al., 2017).

Pharmacology and Biochemistry

In pharmacology, Burke and Mayer (1974) synthesized Ethoxyresorufin, a compound structurally related to 7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one, as a model substrate for studying hepatic microsomal O-dealkylation. This work is foundational in understanding how enzymes like cytochrome P-450 metabolize drugs and other xenobiotics, providing insights into drug interactions and detoxification pathways (Burke & Mayer, 1974).

Molecular Structure and Reactions

Nicolaides et al. (1993) investigated the reactions of a compound similar in structure to 7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one, revealing its potential to form oxazolocoumarins upon thermal interaction with various derivatives. This study contributes to our understanding of the chemical properties and reactivity of such compounds, which could be relevant in synthesizing novel organic molecules for various applications, including pharmaceuticals and dyes (Nicolaides et al., 1993).

Environmental Chemistry

Hammock et al. (1975) researched the metabolic O-dealkylation of compounds structurally related to 7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one, focusing on their stability in biological systems and the role of microsomal oxidase systems in their metabolism. This research provides valuable insights into how such compounds are degraded in the environment and living organisms, contributing to the understanding of their environmental impact and potential bioaccumulation (Hammock et al., 1975).

Propriétés

IUPAC Name |

7-ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-22-13-9-10-14-17(11-13)23-12(2)19(18(14)20)24-16-8-6-5-7-15(16)21-3/h5-11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPBVWUJELYUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2367609.png)

![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2367610.png)

![2,3-difluoro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2367617.png)

![2-(4-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-1,3-thiazol-2-yl)-N-methylacetamide](/img/structure/B2367620.png)